molecular formula C16H12BrClN4O B12932086 N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide CAS No. 733009-38-6

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide

Cat. No.: B12932086
CAS No.: 733009-38-6
M. Wt: 391.6 g/mol
InChI Key: PCOWWMQRUYKPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide is a chemical compound with the CAS Number 194423-15-9 and a molecular formula of C17H13BrN4O . It is a quinazolinamine-based small molecule, a class of compounds known for their significant research value in medicinal chemistry and drug discovery. Compounds featuring a quinazoline core, similar to this one, are frequently investigated as potential kinase inhibitors . The structural motif of anilinoquinazoline is common in molecules studied for their antitumor properties, as they can mimic ATP and competitively bind to the tyrosine kinase domain of growth factor receptors . Furthermore, research on analogous chloroacetamide compounds containing halogen-substituted phenyl rings, such as a 3-bromophenyl group, has demonstrated promising antimicrobial activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The lipophilicity provided by the bromophenyl substituent is believed to facilitate passage through the bacterial cell membrane, enhancing bioactive potential . This combination of features makes this compound a compound of interest for further investigation in oncology and infectious disease research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

733009-38-6

Molecular Formula

C16H12BrClN4O

Molecular Weight

391.6 g/mol

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]-2-chloroacetamide

InChI

InChI=1S/C16H12BrClN4O/c17-10-2-1-3-11(6-10)22-16-13-7-12(21-15(23)8-18)4-5-14(13)19-9-20-16/h1-7,9H,8H2,(H,21,23)(H,19,20,22)

InChI Key

PCOWWMQRUYKPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a brominated aniline derivative reacts with the quinazoline core.

    Chloroacetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline-Based Analogs

(a) 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(4-chloro-2-methylphenyl)acetamide ()
  • Structural Differences: Replaces the 3-bromophenylamino group with a 4-chloro-2-methylphenyl substituent and introduces a 4-oxo group on the quinazoline core.
  • Implications : The 4-oxo group may enhance hydrogen-bonding interactions with target proteins, while the 4-chloro-2-methylphenyl group could alter lipophilicity and steric effects compared to the 3-bromophenyl group in the parent compound.
(b) N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)acrylamide ()
  • Structural Differences : Substitutes the chloroacetamide moiety with an acrylamide group.
  • Implications : The acrylamide group introduces α,β-unsaturated carbonyl reactivity, enabling covalent binding to cysteine residues in target kinases (e.g., EGFR-T790M mutants) . This contrasts with the chloroacetamide group, which may undergo nucleophilic substitution reactions.
(c) 2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide ()
  • Structural Differences: Features a dimethylamino group at the 2-position and fluorine at the 6-position of the quinazoline core, along with a 4-chloro-3-fluorophenylacetamide chain.
  • Implications: Fluorination improves metabolic stability and membrane permeability, while the dimethylamino group may enhance solubility .

Table 1: Structural Comparison of Quinazoline Analogs

Compound Quinazoline Substituents Acetamide Substituents Key Functional Groups
Target Compound 4-(3-Bromophenylamino), 6-position 2-Chloroacetamide Br, Cl
Compound 4-Oxo, 6-bromo 4-Chloro-2-methylphenyl Cl, CH₃
Compound 4-(3-Bromophenylamino) Acrylamide Br, α,β-unsaturated carbonyl
Compound 2-Dimethylamino, 6-fluoro, 4-oxo 4-Chloro-3-fluorophenyl F, Cl, N(CH₃)₂

Non-Quinazoline Analogs with Chloroacetamide Moieties

(a) N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives ()
  • Structural Differences : Replaces the quinazoline core with a thiazole ring.
  • Implications : The thiazole moiety may reduce planarity compared to quinazoline, affecting DNA intercalation or kinase binding. These derivatives exhibit antimicrobial (MIC: 2–16 µg/mL) and antiproliferative (IC₅₀: 8–32 µM) activities, suggesting the chloroacetamide group contributes to broad-spectrum efficacy .

EGFR-Targeting Derivatives

The target compound is a precursor to EGFR inhibitors such as N-{4-((3-bromophenyl)amino)quinazolin-6-yl}-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (Compound 7, ). Derivatives like 8a and 8b () demonstrate potent EGFR inhibition:

  • Compound 8b : IC₅₀ = 14.8 nM against EGFR, achieved via hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
  • Role of Substituents : Fluorine and methyl groups in analogs enhance binding affinity and selectivity for mutant EGFR (e.g., T790M/L858R).

Thymidylate Synthase (TS) Inhibitors

ICI D1694 (), a quinazoline antifolate, inhibits TS (Ki = 62 nM) and requires polyglutamation for intracellular retention. This contrasts with the target compound, which lacks a folate-like side chain and likely targets kinases rather than TS .

Cytotoxicity and Antiproliferative Effects

  • Thiazole-Chloroacetamide Hybrids (): Exhibit IC₅₀ values in the micromolar range against cancer cells, suggesting moderate potency compared to EGFR-focused quinazolines.
  • SRB Assay Utility (): Used to evaluate cytotoxicity, highlighting the importance of chloroacetamide’s reactivity in inducing protein adducts and cell death .

Biological Activity

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide is a synthetic compound belonging to the quinazoline family, notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H13BrClN3O, with a molecular weight of approximately 328.61 g/mol. The synthesis typically involves the reaction of 4-(3-bromophenyl)quinazoline-6-amine with chloroacetyl chloride in the presence of a base such as pyridine. The reaction conditions are crucial for optimizing yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, primarily through its interaction with epidermal growth factor receptors (EGFR), which play a critical role in cell proliferation and survival. The following sections detail its biological activities.

Anticancer Activity

  • Mechanism of Action :
    • This compound targets EGFR, inhibiting downstream signaling pathways that contribute to tumor growth and metastasis. Studies have shown that it can induce apoptosis in cancer cells by disrupting these pathways.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values ranging from 6.7 µM to 26.9 µM across different tissue types . These findings suggest a promising therapeutic index for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent :

  • Activity Against Bacteria :
    • The compound was tested against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). It displayed significant antibacterial activity, particularly due to the lipophilic nature imparted by the brominated phenyl group, which enhances cell membrane penetration .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • QSAR analyses indicated that the biological activity of chloroacetamides varies significantly with substituent positions on the phenyl ring. Compounds with halogenated substitutions showed improved efficacy against Gram-positive bacteria compared to their non-halogenated counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-anilinoquinazolineStructureEGFR inhibitor
N-(4-(trifluoromethylphenyl)amino)-quinazolineStructureAntitumor activity
2-chloro-N-(phenyl)-acetamideStructureAnalgesic properties

This compound stands out due to its specific bromine substitution on the phenyl ring, enhancing its interaction with biological targets and potentially increasing its potency as an anticancer agent compared to other derivatives lacking this modification.

Q & A

Q. How can the synthesis of N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide be optimized for yield and purity?

Methodological Answer: The compound is synthesized via a multi-step procedure starting with the reaction of 2-chloroacetamide with a quinazolin-6-amine intermediate. Key steps include:

  • Reaction Conditions: Use DMF as a solvent with Na₃PO₄·H₂O as a base to facilitate nucleophilic substitution. Stirring at room temperature for 4 hours ensures completion .
  • Purification: Precipitate the product by pouring the reaction mixture into ice, followed by filtration and recrystallization from petroleum ether.
  • Yield Improvement: Optimize stoichiometric ratios (e.g., 5 equivalents of CS₂) and monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. What in vitro assays are suitable for initial cytotoxicity evaluation of this compound?

Methodological Answer: The sulforhodamine B (SRB) assay is recommended for cytotoxicity screening:

  • Procedure: Fix cells with trichloroacetic acid, stain with SRB (0.4% in 1% acetic acid), and measure optical density at 564 nm after Tris base extraction .
  • Advantages: High sensitivity (detects ~1,000 cells/well), compatibility with 96-well plates, and stability of the colorimetric endpoint.
  • Validation: Compare results with Bradford/Lowry assays for protein quantification consistency.

Q. How can researchers confirm EGFR-targeted activity for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use recombinant EGFR (wild-type and mutant forms, e.g., L858R/T790M) in kinase assays with ATP analogs (e.g., ADP-Glo™). Measure IC₅₀ values via dose-response curves .
  • Cellular Models: Test in EGFR-overexpressing cancer cell lines (e.g., A549 or PC-9) and compare inhibition to reference compounds like gefitinib (IC₅₀ = 14.8 nM for related quinazoline derivatives) .

Advanced Research Questions

Q. What molecular modeling approaches can predict binding interactions with EGFR?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model the compound into EGFR’s ATP-binding pocket (PDB: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu718/Val726 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of binding. Analyze RMSD and binding free energy (MM-PBSA) to compare with clinical inhibitors like erlotinib .

Q. How can researchers investigate synergistic effects with DNA-damaging agents?

Methodological Answer:

  • Combination Screening: Use sublethal doses of the compound with cisplatin or doxorubicin in clonogenic assays. Calculate synergy via the Chou-Talalay combination index (CI < 1 indicates synergy) .
  • Mechanistic Studies: Assess γH2AX foci (DNA damage marker) via immunofluorescence and correlate with WRN helicase inhibition, as seen with related quinazoline derivatives .

Q. What strategies identify resistance mechanisms in EGFR-mutant cancer cells?

Methodological Answer:

  • Long-Term Exposure: Generate resistant cell lines by exposing NCI-H1975 (EGFR L858R/T790M) to incremental doses over 6 months. Perform whole-exome sequencing to identify acquired mutations (e.g., C797S) .
  • Proteomic Profiling: Use phospho-kinase arrays to detect compensatory pathways (e.g., MET or HER2 upregulation) in resistant clones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.